(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid
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Overview
Description
(1S)-2’-(1-Piperidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is a complex organic compound that features a binaphthalene core with a piperidinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2’-(1-Piperidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of a binaphthalene derivative with a piperidinylcarbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-2’-(1-Piperidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-2’-(1-Piperidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study molecular interactions due to its ability to bind to specific proteins or nucleic acids.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (1S)-2’-(1-Piperidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidinylcarbonyl group can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(1-Piperidinylcarbonyl)piperazine: Similar in structure but with a piperazine ring instead of a binaphthalene core.
Carbamic acid, [1-(1-piperidinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester: Another related compound with a different core structure.
Uniqueness
What sets (1S)-2’-(1-Piperidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid apart is its binaphthalene core, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C27H23NO3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[2-(piperidine-1-carbonyl)naphthalen-1-yl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C27H23NO3/c29-26(28-16-6-1-7-17-28)22-14-12-18-8-2-4-10-20(18)24(22)25-21-11-5-3-9-19(21)13-15-23(25)27(30)31/h2-5,8-15H,1,6-7,16-17H2,(H,30,31) |
InChI Key |
JVICPJQMPQIDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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